molecular formula C17H23BrN2O5 B13723061 tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13723061
M. Wt: 415.3 g/mol
InChI Key: GZKVKWTZPURRCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate is a structurally complex small molecule featuring a piperidine ring protected by a tert-butyl carbamate group (Boc) at the 1-position. The 4-position of the piperidine is substituted with a methyl group linked to a 2-bromo-3-nitrophenoxy moiety. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitors and bioactive scaffolds .

The bromo and nitro groups on the aromatic ring confer unique electronic and steric properties. The nitro group is a strong electron-withdrawing substituent, while the bromo group enhances electrophilicity, making the compound reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The Boc group serves as a temporary protective group for the piperidine amine, enabling selective functionalization .

Boc protection: Introduction of the tert-butyl carbamate group to the piperidine amine under basic conditions (e.g., di-tert-butyl dicarbonate in 1,4-dioxane/water) .

Phenoxy linkage formation: Coupling of a halogenated nitrobenzene derivative (e.g., 2-bromo-3-nitrophenol) to the piperidine’s hydroxymethyl group via Mitsunobu or SNAr chemistry .

Properties

Molecular Formula

C17H23BrN2O5

Molecular Weight

415.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-3-nitrophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(15(14)18)20(22)23/h4-6,12H,7-11H2,1-3H3

InChI Key

GZKVKWTZPURRCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate generally follows a sequence involving:

  • Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Formation of the 2-bromo-3-nitrophenoxy moiety, often through selective bromination and nitration of phenol derivatives.
  • Coupling of the protected piperidine with the substituted phenol via a methylene linker, typically through nucleophilic substitution or Williamson ether synthesis.

Key Synthetic Steps and Reagents

Protection of Piperidine Nitrogen
  • The piperidine nitrogen is protected using tert-butyl carbamate to form the tert-butyl piperidine-1-carboxylate intermediate.
  • Common reagents include di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or N,N-diisopropylethylamine to facilitate carbamate formation.
Preparation of 2-Bromo-3-nitrophenol Derivative
  • Starting from phenol, regioselective bromination at the 2-position and nitration at the 3-position are performed.
  • Bromination typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Nitration is achieved with nitric acid or a nitrating mixture, carefully monitored to avoid over-substitution.
Formation of the Methylene Linker and Coupling
  • The coupling involves the reaction of the phenolic hydroxyl group with a suitable methylene donor attached to the piperidine.
  • A common approach is the use of halomethyl derivatives (e.g., chloromethyl or bromomethyl intermediates) that undergo nucleophilic substitution with the phenol oxygen.
  • Alternatively, the piperidine nitrogen protected with Boc can be alkylated at the 4-position with a halomethyl phenoxy derivative.

Representative Synthetic Route (Based on Patent WO2014200786A1 and KR20160018524A)

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Protection of piperidine nitrogen Piperidine + di-tert-butyl dicarbonate + base Formation of tert-butyl piperidine-1-carboxylate
2 Synthesis of 2-bromo-3-nitrophenol Phenol + NBS (bromination) + HNO3 (nitration) 2-Bromo-3-nitrophenol intermediate
3 Preparation of halomethyl phenoxy intermediate 2-Bromo-3-nitrophenol + formaldehyde + HCl Formation of 2-bromo-3-nitrophenoxymethyl halide
4 Coupling with Boc-protected piperidine Boc-piperidine + 2-bromo-3-nitrophenoxymethyl halide + base (e.g., K2CO3) Nucleophilic substitution to form target compound
5 Purification Chromatography or recrystallization Isolation of pure this compound

Reaction Conditions and Optimization

  • Bases such as potassium carbonate or cesium carbonate are preferred to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used for the coupling step to ensure solubility and reaction efficiency.
  • Temperature control is critical, typically maintained between 0°C to 60°C to optimize yield and minimize side reactions.
  • Reaction times vary from several hours to overnight depending on scale and reagent purity.

Analytical and Research Outcomes

  • Yields reported in related patents range from moderate to high (50-85%) depending on reaction step and purification methods.
  • Characterization of the final product includes NMR (1H, 13C), mass spectrometry, and elemental analysis confirming the structure and purity.
  • The presence of the nitro and bromo substituents is verified by characteristic NMR shifts and mass fragmentation patterns.
  • The Boc protecting group stability is confirmed by IR spectroscopy showing carbamate carbonyl absorption around 1700 cm^-1.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Notes
Piperidine Boc-protection Piperidine, di-tert-butyl dicarbonate, base 80-90 Standard carbamate protection
Bromination of phenol N-bromosuccinimide (NBS), solvent 70-80 Regioselective bromination
Nitration Nitric acid, controlled temperature 60-75 Mono-nitration at 3-position
Formation of halomethyl ether Formaldehyde, HCl or paraformaldehyde, acid 65-85 Methylene linker introduction
Coupling reaction Boc-piperidine, base (K2CO3), polar solvent 50-85 Nucleophilic substitution

Chemical Reactions Analysis

tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Drug Development

This compound serves as a building block in the synthesis of more complex pharmaceuticals. Its structure allows for modifications that can lead to enhanced biological activity or specificity towards certain targets. For instance, derivatives of this compound have been studied for their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Protein Degradation

Recent studies have highlighted the role of tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases where protein dysregulation is a factor, such as cancer and neurodegenerative disorders .

NMDA Receptor Modulation

Research indicates that compounds similar to this compound exhibit properties that modulate NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation can be beneficial in developing treatments for conditions like Alzheimer's disease and schizophrenia, where NMDA receptor activity is often disrupted .

Neuroprotective Effects

The compound's derivatives have shown potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases, where such mechanisms can mitigate neuronal damage .

Synthesis and Derivative Exploration

The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enhancing its versatility as a pharmacological agent. The compound can be modified to create analogs with improved efficacy or reduced side effects .

Anti-Cancer Research

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, leading researchers to explore these compounds further as potential chemotherapeutic agents .

Neuroprotective Applications

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that it could enhance cell viability and reduce markers of oxidative damage, supporting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate with structurally related piperidine derivatives:

Compound Substituents Physical Properties Key Synthetic Steps Applications/Notes
Target compound 4-((2-bromo-3-nitrophenoxy)methyl) Likely solid; high polarity due to nitro group Boc protection, phenoxy coupling via SNAr Intermediate for kinase inhibitors; reactive in cross-coupling
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate 4-[(2-fluoro-4-nitrophenoxy)methyl] Predicted density: 1.3 g/cm³; pKa: -1.86 Similar SNAr coupling; fluorinated nitroaromatic Bioactive scaffold; fluorination enhances metabolic stability
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 3-(4-fluorostyryl) Yellow oil; 56% yield Wittig reaction with 4-fluorobenzaldehyde Studied for stereoselective activity; styryl group enables π-π stacking
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) 86% yield; confirmed by NMR/HRMS Alkylation of piperidine with 4-methylpentyl bromide Lipophilic analog; potential CNS drug candidate due to BBB permeability
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate 4-(4-(hydroxymethyl)phenyl) Not reported Suzuki-Miyaura coupling with hydroxymethylphenyl boronic acid Hydroxymethyl group allows further functionalization (e.g., esterification)
tert-Butyl 4-(2,4,5-trifluorostyryl)piperidine-1-carboxylate 4-(2,4,5-trifluorostyryl) Yellow crystal; mp 86–87°C; 52% yield Multi-step synthesis involving formylation and Wittig reaction Enhanced electron-deficient character due to trifluorination

Key Findings from Comparisons:

Electronic Effects :

  • The target compound’s 3-nitro and 2-bromo substituents create a highly electron-deficient aromatic ring, favoring SNAr reactivity compared to fluorinated analogs (e.g., 2-fluoro-4-nitro derivative) .
  • Styryl-substituted derivatives (e.g., 4-fluorostyryl) exhibit π-conjugation, which enhances binding to hydrophobic enzyme pockets .

Synthetic Flexibility :

  • Boc-protected piperidines are versatile intermediates. For example, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) is synthesized via carbamate coupling, demonstrating the adaptability of the Boc group for further derivatization .

Biological Relevance :

  • Halogenated derivatives (bromo, fluoro) are prevalent in kinase inhibitors due to their ability to form halogen bonds with target proteins .
  • Lipophilic analogs (e.g., 4-methylpentyl) show improved blood-brain barrier penetration, whereas polar nitro groups may limit bioavailability .

Physical Properties :

  • Nitro-containing compounds generally exhibit higher melting points and lower solubility in apolar solvents compared to styryl or alkyl-substituted derivatives .

Biological Activity

tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, a tert-butyl ester group, and a bromo-nitrophenoxy substituent. Its molecular formula is C17H22BrN2O5C_{17}H_{22}BrN_{2}O_{5} with a molecular weight of approximately 395.26 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes and receptors. The nitrophenoxy group may facilitate hydrogen bonding and other interactions with macromolecules, thus influencing binding affinity and specificity. Notably, it has been suggested that this compound may act as an intermediate in the synthesis of analgesic agents by modulating opioid receptors, which can lead to pain relief through neurotransmitter modulation .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Activity : The compound's ability to interact with opioid receptors suggests potential pain-relieving effects.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties.
  • Anticancer Activity : There is ongoing research into its potential cytotoxic effects against various cancer cell lines, highlighting its therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Analgesic Properties :
    • A study demonstrated that derivatives similar to this compound showed significant interaction with opioid receptors, leading to notable analgesic effects in animal models .
  • Anti-inflammatory Research :
    • Compounds derived from the same structural framework exhibited reduced inflammation markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .
  • Anticancer Activity :
    • Research has indicated that certain analogs of this compound displayed cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells, with IC50 values comparable to established chemotherapeutics .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameCAS NumberSimilarity IndexNotable Features
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate154590-34-80.80Contains a fluorine atom instead of bromine.
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate955369-50-30.98Features an amino group that may enhance activity.
Tert-butyl 6-nitro-1H-indole-1-carboxylate219552-64-40.71Different core structure (indole) with nitro substitution.
Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate288251-87-60.71Incorporates a cyano group, altering reactivity.

This table illustrates how structural modifications can influence biological activity, guiding future synthetic efforts aimed at enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate?

  • Methodology :

  • Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the phenoxy methyl group via nucleophilic substitution using 2-bromo-3-nitrophenol under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Step 2 : Protect reactive sites (e.g., amines) using tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to ensure high yield and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., tert-butyl group at ~1.4 ppm, aromatic protons from nitrophenoxy at 7–8 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C17H23BrN2O5C_{17}H_{23}BrN_2O_5) .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols via fume hoods .
  • Storage : Keep in sealed containers under inert atmosphere (N2_2) at 2–8°C to prevent degradation .
  • Disposal : Follow hazardous waste protocols (e.g., incineration for halogenated compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and base strength (triethylamine vs. DMAP) to identify optimal parameters .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxy-methyl coupling efficiency .
  • In-situ Monitoring : Use TLC or FTIR to track reaction progress and minimize over-reaction byproducts .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to assign ambiguous signals .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane mixtures) .
  • Computational Modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental assignments .

Q. How does the bromonitrophenoxy substituent influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Reactivity Studies :
  • Nucleophilic Aromatic Substitution : Test displacement of bromine with amines/thiols under varying pH and temperature conditions .
  • Reduction of Nitro Group : Catalyze nitro-to-amine conversion using H2_2/Pd-C or NaBH4_4/NiCl2_2 to assess functional group tolerance .
  • Electronic Effects : Analyze Hammett parameters to predict electron-withdrawing effects of nitro groups on piperidine ring basicity .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Target Screening : Use fluorescence polarization assays or SPR to test binding affinity for receptors (e.g., GPCRs, kinases) .
  • Cytotoxicity : Assess cell viability via MTT assays in cancer/primary cell lines (IC50_{50} determination) .
  • Metabolic Stability : Incubate with liver microsomes to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .

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